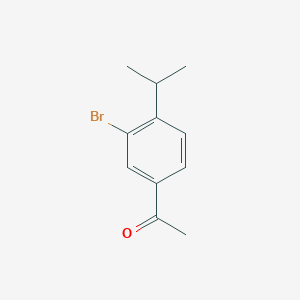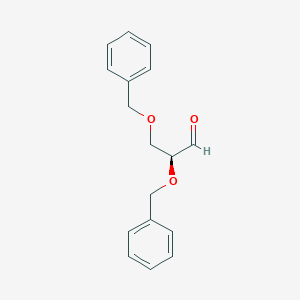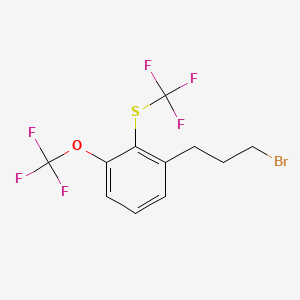
1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClFO It is a chlorinated ketone that features both an ethyl and a fluorine substituent on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one typically involves the chlorination of a precursor ketone. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and low temperatures to control the reactivity of the chlorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Often carried out in aqueous or mixed solvent systems under controlled temperatures to avoid over-oxidation.
Major Products
Nucleophilic substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding alcohol.
Oxidation: Results in carboxylic acids or other oxidized products.
科学研究应用
1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds or coordinate with metal ions, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
相似化合物的比较
Similar Compounds
- 1-Chloro-1-(2-chloromethyl-6-fluorophenyl)propan-2-one
- 1-Chloro-1-(2,6-difluorophenyl)propan-2-one
- 1-Chloro-1-(2-ethylphenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one is unique due to the presence of both an ethyl and a fluorine substituent on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical properties, such as its reactivity and stability, making it distinct from other similar compounds.
属性
分子式 |
C11H12ClFO |
|---|---|
分子量 |
214.66 g/mol |
IUPAC 名称 |
1-chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClFO/c1-3-8-5-4-6-9(13)10(8)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI 键 |
PJOCBPZAKIROPB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)F)C(C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


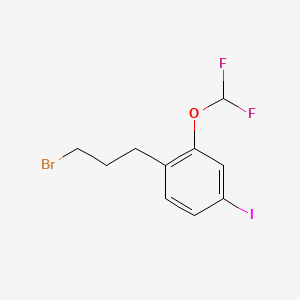
![tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B14056286.png)

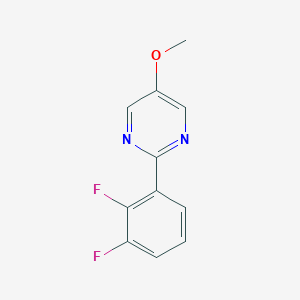
![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)

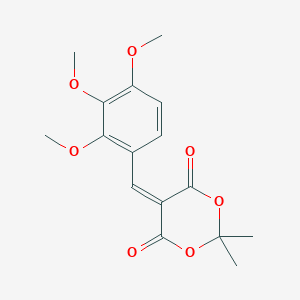
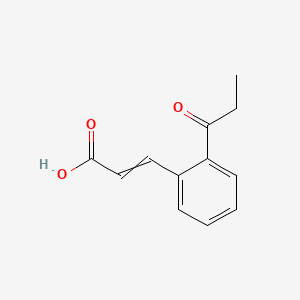

![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)

